1-(1,3,4-Oxadiazol-2-yl)ethanone
Overview
Description
1-(1,3,4-Oxadiazol-2-yl)ethanone is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . These compounds selectively interact with nucleic acids, enzymes, and globular proteins .
Synthesis Analysis
A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2 (3H)-ones from CO2, hydrazines and aryl or aliphatic aldehydes . The synthesis could proceed smoothly to afford the desired products in moderate to high yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . This structure has been confirmed by IR, NMR, and high-resolution mass spectra .Scientific Research Applications
Antimicrobial Activity : A derivative, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3. This suggests its potential use as an antimicrobial agent (Salimon et al., 2011).
Antibacterial and Antifungal Activity : New 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized and showed maximum activity against strains of S. aureus and P. aeruginosa. This suggests the usefulness of these compounds in treating bacterial and fungal infections (Fuloria et al., 2009).
Biological Properties : Novel 1,3,4-oxadiazole-3(2H)yl)ethanone derivatives were synthesized, and their biological properties were evaluated. They showed significant antimicrobial, anthelmintic, and anti-inflammatory activities, indicating their potential in therapeutic applications (Swamy, 2017).
Anti-staphylococcal Activity : Some new 1,3,4-Oxadiazole derivatives showed strong activity against several strains of Staphylococcus aureus, indicating their potential as anti-staphylococcal agents (Oliveira et al., 2012).
Cytotoxic Evaluation : Novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone were synthesized and showed good cytotoxicity on various cell lines, particularly Caco-2, indicating their potential use in cancer therapy (Adimule et al., 2014).
Optical and Thermal Properties : A novel heterocyclic compound was synthesized and characterized, showing potential in material science due to its optical and thermal properties (Shruthi et al., 2019).
Mechanism of Action
Future Directions
The future directions for the research and development of 1-(1,3,4-Oxadiazol-2-yl)ethanone and its derivatives involve the design of new chemical entities with potential anti-infective activity . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4-6-5-2-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHSKWFURMYKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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